3-(1H-1,2,4-Triazol-1-yl)benzaldehyde
Description
Contextualization within Nitrogen-Containing Heterocyclic Chemistry
Nitrogen-containing heterocycles are a cornerstone of organic chemistry and are particularly prevalent in biologically active molecules. These cyclic compounds, which incorporate at least one nitrogen atom within their ring structure, are fundamental to the architecture of numerous natural products, pharmaceuticals, and agrochemicals. The presence of nitrogen atoms can significantly influence the molecule's physical and chemical properties, including its basicity, polarity, and ability to participate in hydrogen bonding.
The 1,2,4-triazole (B32235) ring in 3-(1H-1,2,4-triazol-1-yl)benzaldehyde is a prime example of a nitrogen-rich heterocycle that has garnered substantial interest from the scientific community. Its unique arrangement of three nitrogen atoms within a five-membered aromatic ring leads to a distinct electronic distribution and a capacity for diverse chemical interactions.
Significance of 1,2,4-Triazole Scaffolds in Modern Chemical Science
The 1,2,4-triazole scaffold is recognized as a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is recurrently found in compounds exhibiting a wide range of biological activities. This has led to the extensive incorporation of the 1,2,4-triazole motif in the design and synthesis of novel therapeutic agents.
The diverse pharmacological activities associated with 1,2,4-triazole derivatives include:
Antifungal: Many clinically used antifungal drugs, such as fluconazole (B54011) and itraconazole, contain a 1,2,4-triazole ring.
Anticancer: A growing body of research has demonstrated the potential of 1,2,4-triazole derivatives as anticancer agents, with some compounds showing promising activity against various cancer cell lines. ekb.egnih.govresearchgate.netnih.govzsmu.edu.ua
Antimicrobial: The 1,2,4-triazole nucleus is a key component in the development of new antibacterial agents. bg.ac.rseurjchem.comresearchgate.netbeilstein-journals.org
Antiviral: Certain 1,2,4-triazole derivatives have been investigated for their antiviral properties. researchgate.net
Anti-inflammatory and Analgesic: The scaffold has also been explored for its potential in developing new anti-inflammatory and pain-relieving medications. researchgate.net
The biological versatility of the 1,2,4-triazole ring stems from its ability to engage in various non-covalent interactions with biological targets, such as enzymes and receptors, through hydrogen bonding and dipole-dipole interactions. researchgate.netnih.gov
Research Landscape of Benzaldehyde (B42025) Derivatives with Triazole Moieties
The combination of a benzaldehyde unit with a triazole ring has proven to be a fruitful area of research, yielding compounds with a wide spectrum of potential applications. The aldehyde functionality serves as a versatile precursor for the synthesis of a multitude of derivatives, including Schiff bases, hydrazones, and chalcones, which can then be evaluated for their biological activities.
Recent research has highlighted the potential of benzaldehyde-triazole conjugates in various therapeutic areas. For instance, Schiff bases derived from the condensation of amino-triazoles with substituted benzaldehydes have been synthesized and investigated for their anticancer properties. ekb.eg These studies often explore how different substituents on the benzaldehyde ring influence the biological activity of the resulting molecule.
Furthermore, the synthesis of triazole-containing benzaldehyde derivatives is a key step in the development of more complex molecular architectures. These derivatives can act as intermediates in the construction of fused heterocyclic systems or as ligands for the formation of metal-organic frameworks. The ongoing exploration of this class of compounds continues to uncover novel structures with interesting chemical and biological properties.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(1,2,4-triazol-1-yl)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O/c13-5-8-2-1-3-9(4-8)12-7-10-6-11-12/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGKBHMJLDGOYPI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N2C=NC=N2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70594502 | |
| Record name | 3-(1H-1,2,4-Triazol-1-yl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70594502 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
868755-54-8 | |
| Record name | 3-(1H-1,2,4-Triazol-1-yl)benzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=868755-54-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(1H-1,2,4-Triazol-1-yl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70594502 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Spectroscopic and Structural Elucidation Studies of 3 1h 1,2,4 Triazol 1 Yl Benzaldehyde Derivatives
Advanced Spectroscopic Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR, COSY, HSQC, DEPT)
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the structure of organic molecules in solution. Through the analysis of ¹H and ¹³C spectra, the chemical environment of each proton and carbon atom can be mapped.
In the ¹H-NMR spectra of 3-(1H-1,2,4-triazol-1-yl)benzaldehyde derivatives, the aldehyde proton (-CHO) typically appears as a distinct singlet in the downfield region, often around δ 9.5-10.5 ppm, due to the strong deshielding effect of the carbonyl group. rsc.org The protons on the triazole ring are also characteristic, appearing as singlets in the δ 8.0-9.0 ppm range. turkjps.org Aromatic protons on the benzaldehyde (B42025) ring exhibit complex splitting patterns (multiplets, doublets, triplets) between δ 7.0 and 8.5 ppm, with their precise chemical shifts and coupling constants being dependent on the substitution pattern. turkjps.org
The ¹³C-NMR spectra provide complementary information. The carbonyl carbon of the aldehyde is highly deshielded and resonates at approximately δ 189-194 ppm. rsc.org Carbons of the triazole ring typically appear in the δ 140-155 ppm region, while the aromatic carbons of the benzene (B151609) ring are found between δ 120 and 140 ppm. rsc.org
Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are used to establish connectivity. COSY spectra reveal proton-proton couplings (J-coupling), helping to assign adjacent protons within the aromatic ring system. HSQC correlates proton signals with their directly attached carbon atoms, allowing for unambiguous assignment of the ¹³C spectrum. DEPT (Distortionless Enhancement by Polarization Transfer) experiments are used to differentiate between CH, CH₂, and CH₃ groups, further aiding in the structural confirmation.
| Compound Type | Functional Group | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Reference |
|---|---|---|---|---|
| Triazolyl Benzaldehyde | Aldehyde (-CHO) | 9.98 | 193.3 | rsc.org |
| Triazolyl Benzaldehyde | Triazole-H | 7.95 - 8.16 | ~145-152 | turkjps.org |
| Triazolyl Benzaldehyde | Aromatic-H | 7.26 - 7.95 | ~126-139 | rsc.orgturkjps.org |
| N-propananilide Derivative | Amide (-NH) | 7.75 - 9.47 (broad singlet) | N/A | turkjps.org |
| N-propananilide Derivative | Methylene (B1212753) (-CH₂) | 2.82 - 4.58 (triplets) | N/A | turkjps.org |
Fourier Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.
For this compound derivatives, the FT-IR spectrum displays several characteristic absorption bands. A strong, sharp peak corresponding to the C=O stretching vibration of the aldehyde group is typically observed in the range of 1680-1710 cm⁻¹. turkjps.org The aromatic C-H stretching vibrations appear above 3000 cm⁻¹, often around 3030-3100 cm⁻¹. rsc.orgresearchgate.net Vibrations associated with the triazole ring are also prominent, including C=N and N-N=N stretching bands, which are typically found in the 1450-1600 cm⁻¹ region. rsc.orgresearchgate.net The C-N stretching vibration can be seen at lower wavenumbers, often between 1100 and 1250 cm⁻¹. rsc.org
| Vibrational Mode | Functional Group | Typical Wavenumber (cm⁻¹) | Reference |
|---|---|---|---|
| Aromatic C-H Stretch | Ar-H | 3030 - 3133 | rsc.orgresearchgate.net |
| Aldehyde/Amide C=O Stretch | -CHO / -C(O)NH- | 1650 - 1710 | turkjps.org |
| Aromatic C=C Stretch | Ar C=C | 1450 - 1595 | rsc.orgresearchgate.net |
| Triazole Ring Stretch | C=N, N-N=N | 1221 - 1547 | turkjps.orgrsc.org |
| C-N Stretch | C-N | 1147 - 1189 | rsc.org |
Mass Spectrometry (MS and HRMS)
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information based on its fragmentation patterns. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition and confirmation of the molecular formula.
In the mass spectrum of a this compound derivative, the molecular ion peak [M]⁺ is typically observed, confirming the molecular weight of the compound. rsc.org Common fragmentation patterns involve the cleavage of the triazole ring or loss of the aldehyde group. For instance, fragments corresponding to the benzaldehyde moiety or the triazole substituent are often detected. rsc.org HRMS analysis provides an exact mass that can be compared to the calculated mass of the proposed formula, offering a high degree of confidence in the compound's identity. For example, a derivative with the formula C₁₂H₁₂ClN₃O would have a calculated [M+H]⁺ of approximately 250, which can be precisely matched by HRMS. turkjps.org
X-ray Crystallography and Molecular Conformation Analysis
While spectroscopic methods provide crucial data on molecular connectivity, X-ray crystallography offers definitive proof of structure by mapping the atomic positions in a single crystal. This technique yields precise information on bond lengths, bond angles, and dihedral angles, revealing the molecule's three-dimensional conformation in the solid state.
Studies on related 1,2,4-triazole (B32235) derivatives show that the planarity between the triazole ring and the attached phenyl ring is a key conformational feature. mdpi.com The dihedral angle between these two rings can vary depending on the substituents and the crystal packing forces. Intermolecular interactions, such as hydrogen bonding and π–π stacking, play a significant role in stabilizing the crystal lattice. mdpi.com For example, in some triazole structures, centrosymmetric dimers are formed through hydrogen bonds. The conformation can be described as "stretched" or "twisted," which can influence the compound's biological activity and physical properties. Analysis of the crystal structure helps in understanding these non-covalent interactions and their role in the supramolecular assembly. researchgate.net
Structure Activity Relationship Sar Investigations of 3 1h 1,2,4 Triazol 1 Yl Benzaldehyde Analogs
Elucidating the Influence of Substituent Effects on Biological Activity
Position and Electronic Nature of Substituents on the Benzene (B151609) Ring
The position and electronic characteristics of substituents on the benzene ring of triazole-containing compounds are pivotal in determining their biological effects. For instance, in a series of Schiff bases derived from 3-amino-1H-1,2,4-triazole and various substituted benzaldehydes, the nature of the substituent on the phenyl ring was found to be a key determinant of their anticancer activity. ekb.eg Specifically, analogs bearing an electron-withdrawing nitro group (TB-NO2) or an electron-donating methoxy (B1213986) group (TB-OCH3) demonstrated effective anticancer activity against HEPG2, HCT-116, and MCF-7 cell lines. ekb.eg This suggests that both electron-donating and electron-withdrawing groups can contribute to the biological activity, likely through different mechanisms of interaction with the target.
Table 1: Influence of Benzene Ring Substituents on Anticancer Activity of Schiff Bases of 3-amino-1H-1,2,4-triazole and Substituted Benzaldehydes ekb.eg
| Compound | Substituent on Benzaldehyde (B42025) | Position | Electronic Nature | Observed Anticancer Activity |
| TB-NO2 | Nitro | Not Specified | Electron-withdrawing | Effective against HEPG2, HCT-116, MCF-7 |
| TB-OCH3 | Methoxy | Not Specified | Electron-donating | Effective against HEPG2, HCT-116, MCF-7 |
Effect of Halogen Elements on Biological Efficacy
The incorporation of halogen atoms into the structure of biologically active molecules is a common strategy in medicinal chemistry to enhance their efficacy. Halogens can influence a compound's lipophilicity, metabolic stability, and ability to form halogen bonds, all of which can impact biological activity.
In the context of triazole derivatives, halogen substitution has been shown to be beneficial for antifungal activity. For example, in a series of fluconazole (B54011) analogs, the presence of fluorine or chlorine atoms on a benzyl (B1604629) group significantly improved antifungal potency compared to a nitro group. nih.gov Specifically, a 3,4-dichlorobenzyl derivative exhibited the highest activity. nih.gov Furthermore, studies on benzimidazole-1,2,4-triazole derivatives revealed that chloro and methoxy substituents at the C-4 position of a phenyl ring significantly enhanced anticandidal activity, underscoring the importance of this position for substitution. nih.gov
In another study on carnosic acid and carnosol (B190744) derivatives, a compound possessing a p-bromo-benzyl substituent on the triazole ring showed the best antifungal activity against Cryptococcus neoformans. nih.gov This further supports the positive influence of halogen substitution on the biological efficacy of triazole-containing compounds.
Table 2: Effect of Halogen Substitution on Antifungal Activity of Triazole Analogs
| Compound Series | Halogen Substituent | Position | Biological Activity | Reference |
| Miconazole analogues | 3,4-Dichlorobenzyl | 3 and 4 of benzyl ring | Highest antifungal activity | nih.gov |
| Fluconazole analogues | 2,4-Difluorobenzyl | 2 and 4 of benzyl ring | Improved antifungal activity | nih.gov |
| Benzimidazole-1,2,4-triazoles | 4-Chlorophenyl | 4 of phenyl ring | Enhanced anticandidal activity | nih.gov |
| Carnosol derivatives | p-Bromo-benzyl | para position of benzyl on triazole | Best antifungal activity against C. neoformans | nih.gov |
Impact of Triazole Ring Substitution on Compound Efficacy
Modifications to the triazole ring itself, particularly through N-substitution, can significantly influence the biological activity of the resulting compounds. The nitrogen atoms within the 1,2,4-triazole (B32235) ring are crucial for its chemical properties and its ability to interact with biological targets, often through hydrogen bonding or coordination with metal ions in enzymes. pensoft.net
In a series of benzimidazole-1,2,4-triazole derivatives, it was found that substituting the N-4 position of the triazole ring with a phenyl group, as opposed to smaller alkyl groups like methyl or ethyl, was a key modification. nih.gov Further derivatization of this appended phenyl ring with various substituents led to compounds with significant anticandidal activity. nih.gov This indicates that the introduction of a larger, aromatic substituent at this position can provide additional binding interactions with the target enzyme, 14α-demethylase.
The stability of the 1,2,4-triazole ring to metabolic degradation is another factor that contributes to its utility in drug design. pensoft.net The ability to introduce a wide variety of substituents at different positions on the triazole ring allows for the fine-tuning of the molecule's pharmacokinetic and pharmacodynamic properties.
Role of Benzaldehyde Moiety Modifications in Activity Modulation
The benzaldehyde moiety in 3-(1H-1,2,4-triazol-1-yl)benzaldehyde serves as a crucial pharmacophoric element, and its modification can lead to significant changes in biological activity. The aldehyde group is a reactive functional group that can participate in various interactions with biological macromolecules.
One common modification of the aldehyde group is its conversion to a Schiff base (imine) through condensation with a primary amine. This transformation not only alters the electronic and steric properties of the molecule but also introduces a new vector for substitution. For example, the reaction of 3-amino-1H-1,2,4-triazole with substituted benzaldehydes yielded Schiff bases with potent anticancer activity. ekb.eg In this case, the imine linkage becomes part of the key pharmacophore, and the substituents on the original benzaldehyde ring directly influence the activity of the final product.
Applications in Medicinal Chemistry and Biological Sciences
Antimicrobial Research
Derivatives of 3-(1H-1,2,4-triazol-1-yl)benzaldehyde have demonstrated a broad spectrum of antimicrobial activities, positioning them as promising leads for the development of new anti-infective agents. The inherent chemical properties of the triazole nucleus contribute significantly to their biological efficacy.
Antifungal Activities and Mechanisms of Action
The 1,2,4-triazole (B32235) moiety is a well-established pharmacophore in many clinically used antifungal drugs, such as fluconazole (B54011) and itraconazole. nih.govmdpi.com Consequently, novel derivatives incorporating this scaffold are frequently evaluated for their antifungal potential. Studies have shown that these compounds exhibit potent activity against a range of pathogenic fungi. acs.orgfrontiersin.org
The primary mechanism of antifungal action for many triazole derivatives involves the inhibition of ergosterol (B1671047) biosynthesis, a critical component of the fungal cell membrane. nih.gov Specifically, these compounds target the enzyme lanosterol (B1674476) 14α-demethylase (CYP51), which is essential for the conversion of lanosterol to ergosterol. nih.gov Inhibition of this enzyme leads to the accumulation of toxic sterol intermediates and disrupts the integrity and function of the fungal cell membrane, ultimately inhibiting fungal growth. nih.gov Some novel 2-Ar-1,2,3-triazole derivatives have been shown to exert their antifungal effect by inhibiting ergosterol synthesis and altering the morphology and ultrastructure of fungal mycelium. acs.org
Research has demonstrated the efficacy of these derivatives against various fungal species, including Candida albicans, Aspergillus niger, and Microsporum gypseum. nih.gov Notably, certain Schiff base derivatives of 4-(benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol have shown strong antifungal effects against M. gypseum, in some cases surpassing the activity of the standard drug ketoconazole. nih.gov
| Fungal Species | Activity of Triazole Derivatives | Reference |
|---|---|---|
| Candida albicans | Active | nih.govpharmj.org.ua |
| Aspergillus niger | Active | nih.gov |
| Microsporum gypseum | Strongly Active | nih.gov |
| Cryptococcus neoformans | Active | pharmj.org.ua |
Antibacterial Properties
In addition to their antifungal properties, derivatives of this compound have been investigated for their antibacterial activity against both Gram-positive and Gram-negative bacteria. nih.govnih.gov The global rise of antibiotic resistance necessitates the discovery of new antibacterial agents with novel mechanisms of action, and triazole derivatives represent a promising avenue of research. nih.gov
Screening of newly synthesized 1,2,4-triazole compounds has revealed inhibitory activity against standard bacterial strains. nih.gov For instance, certain Schiff base derivatives have been tested against Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative), showing notable activity against S. aureus. nih.gov The antibacterial efficacy of these compounds is often evaluated by determining their minimum inhibitory concentration (MIC). nih.govnih.gov Some nalidixic acid-based 1,2,4-triazole-3-thione derivatives have demonstrated high activity against Pseudomonas aeruginosa with MIC values of 16 µg/mL. nih.gov Similarly, clinafloxacin-triazole hybrids have shown significant inhibitory effects against both Gram-positive and Gram-negative bacteria, with MIC values ranging from 0.25 to 32 µg/mL. nih.gov
| Bacterial Species | Gram Stain | Activity of Triazole Derivatives | Reference |
|---|---|---|---|
| Staphylococcus aureus | Positive | Active | nih.gov |
| Escherichia coli | Negative | Variable Activity | nih.gov |
| Pseudomonas aeruginosa | Negative | Highly Active | nih.gov |
| Bacillus subtilis | Positive | Active | mdpi.comnih.gov |
Antituberculosis Activities
Tuberculosis remains a significant global health threat, and the emergence of drug-resistant strains of Mycobacterium tuberculosis has spurred the search for new antitubercular drugs. researchgate.net Triazole derivatives have been identified as a promising class of compounds with potential antitubercular activity. rsc.orgnih.gov
A number of 1,2,3-triazole derivatives have been synthesized and evaluated for their inhibitory activity against Mycobacterium tuberculosis H37Rv. rsc.org Several of these compounds have demonstrated promising inhibitory effects with low minimum inhibitory concentration (MIC) values, in some cases as low as 5.8 µg/mL. rsc.org Further studies on 1,2,4-triazole derivatives have also confirmed their potential as antituberculosis agents, with some compounds showing significant activity against various mycobacterial species, including M. tuberculosis H37Ra, M. phlei, and M. smegmatis. nih.gov The antitubercular activity of these compounds is often attributed to their ability to interfere with essential cellular processes in mycobacteria. nih.gov
Anticancer Research and Cytotoxicity Studies
The quest for novel and effective anticancer agents has led to the exploration of various heterocyclic compounds, with 1,2,4-triazole derivatives emerging as a particularly promising class. zsmu.edu.ua These compounds have been shown to exhibit significant cytotoxic activity against a range of human cancer cell lines. ekb.egnih.gov
Evaluation against Human Cancer Cell Lines
Derivatives synthesized from this compound have been systematically evaluated for their in vitro anticancer activity against a panel of human cancer cell lines. These studies aim to identify compounds with potent and selective cytotoxicity towards cancer cells while minimizing harm to normal cells.
Notable cytotoxic activity has been observed against liver cancer (HEPG2), colorectal cancer (HCT-116), and breast cancer (MCF-7) cell lines. ekb.egresearchgate.net For example, certain Schiff base derivatives of 1,2,4-triazole have demonstrated effective anticancer activity against these three cell lines. ekb.eg Further research has highlighted the potential of triazole derivatives of guttiferone-A against non-small-cell lung cancer (A549) and hepatocellular carcinoma (HepG2) cells. rsc.org The antiproliferative activity is often quantified by the IC50 value, which represents the concentration of the compound required to inhibit 50% of cell growth. Some coumarin-triazole hybrids have shown potent cytotoxic activity against the MCF-7 breast cancer cell line with IC50 values significantly lower than that of the standard drug cisplatin. nih.gov
Mechanisms of Anticancer Action
Understanding the mechanism by which these compounds exert their anticancer effects is crucial for their further development. Research has indicated that many triazole derivatives induce cancer cell death through apoptosis, a programmed cell death pathway. ekb.egnih.gov
The apoptotic process is regulated by a delicate balance between pro-apoptotic proteins (e.g., Bax) and anti-apoptotic proteins (e.g., Bcl-2). nih.gov Studies on certain 1,2,4-triazole Schiff base derivatives have shown that they can induce apoptosis in MCF-7 cells by increasing the expression of Bax and decreasing the expression of Bcl-2. ekb.eg This shift in the Bax/Bcl-2 ratio triggers the apoptotic cascade. ekb.eg Furthermore, some amino triazole derivatives have been found to induce the intrinsic apoptotic pathway in A549 lung cancer cells by up-regulating Bax, down-regulating Bcl-2, and activating caspase-3 and PARP. nih.gov
In addition to inducing apoptosis, some triazole derivatives have also demonstrated antifibrotic potential. ekb.eg This is significant as fibrosis can contribute to cancer progression and drug resistance. The reduction in the expression of connective tissue growth factor (CTGF) and platelet-derived growth factor (PDGF) by certain triazole compounds suggests a regulatory effect on cancer cell growth and the tumor microenvironment. ekb.eg
Enzyme Inhibition Studies
The structural framework of this compound serves as a valuable starting point for designing potent and selective enzyme inhibitors. The triazole moiety can engage in various non-covalent interactions with enzyme active sites, while the benzaldehyde (B42025) group provides a convenient handle for creating diverse derivatives, such as Schiff bases, to enhance binding affinity and specificity.
Xanthine (B1682287) Oxidase Inhibition
Xanthine oxidase (XO) is a crucial enzyme in purine (B94841) metabolism that catalyzes the oxidation of hypoxanthine (B114508) to xanthine and then to uric acid. ekb.egekb.eg Overactivity of this enzyme can lead to hyperuricemia, a precursor to gout. ekb.egekb.eg Consequently, XO is a significant therapeutic target for managing this condition. ekb.eg While allopurinol (B61711) and febuxostat (B1672324) are established XO inhibitors, research into novel inhibitors continues due to the potential for adverse side effects associated with current treatments. ekb.eg
Derivatives of 1,2,4-triazole have been investigated as potential XO inhibitors. For instance, a series of (1H-1,2,3-triazol-4-yl)methoxybenzaldehyde derivatives containing an anthraquinone (B42736) moiety were identified as novel and potent XO inhibitors. researchgate.net In this series, compounds 1h and 1k demonstrated significantly greater potency than the reference drug allopurinol. researchgate.net A structure-activity relationship (SAR) analysis indicated that the benzaldehyde portion of the molecule was more critical for the inhibitory potency than the anthraquinone moiety. researchgate.net Kinetic studies revealed that compound 1h acts as a mixed-type inhibitor. researchgate.net
Similarly, Schiff base derivatives incorporating the 1,2,4-triazole scaffold have shown promise. ekb.eg One study identified a 4-Metoksi S1 derivative as a competitive inhibitor of XO. ekb.eg The effectiveness of such compounds highlights the potential of the triazole-benzaldehyde framework in designing new anti-gout agents. ekb.eg
Table 1: Xanthine Oxidase Inhibition by Triazole Derivatives
| Compound | IC50 (µM) | Inhibition Type | Reference |
|---|---|---|---|
| 1h | 0.6 | Mixed-type | researchgate.net |
| 1k | 0.8 | Not specified | researchgate.net |
| Allopurinol (Reference) | >6.0 | Not specified | researchgate.net |
| 4-Metoksi S1 | 6.601 | Competitive | ekb.eg |
Cholinesterase Enzyme Inhibition (e.g., Acetylcholinesterase)
Cholinesterase enzymes, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are critical targets in the management of neurodegenerative diseases like Alzheimer's disease. researchgate.netfabad.org.tr These enzymes are responsible for the hydrolysis of the neurotransmitter acetylcholine. fabad.org.tr The 1,2,4-triazole scaffold is a component of various compounds designed as cholinesterase inhibitors. researchgate.net
Another study focused on two series of new N-aryl derivatives of 2-(4-ethyl-5-(3-chlorophenyl)-4H-1,2,4-triazol-3-ylthio)acetamide. researchgate.net These compounds displayed a range of inhibitory activities against both AChE and BChE, from moderate to good. researchgate.net Specifically, compounds 9j and 10f were potent against AChE, while 9j also showed strong inhibition of BChE. researchgate.netnih.gov
Table 2: Cholinesterase Inhibition by 1,2,4-Triazole Derivatives
| Compound | Target Enzyme | IC50 (µM) | % Inhibition (Concentration) | Reference |
|---|---|---|---|---|
| Compound 12 | AChE | Not determined | 86.2% (300 µM), 30.2% (30 µM) | nih.gov |
| Compound 9j | AChE | 5.41 ± 0.24 | Not applicable | researchgate.netnih.gov |
| Compound 10f | AChE | 13.57 ± 0.31 | Not applicable | researchgate.netnih.gov |
| Compound 9j | BChE | 7.52 ± 0.18 | Not applicable | researchgate.netnih.gov |
Cruzipain Inhibition
Chagas disease, caused by the parasite Trypanosoma cruzi, is a major health issue in Latin America. Cruzipain, a cysteine protease essential for the parasite's survival, is a key target for the development of new antichagasic drugs. Research has shown that 3-nitro-1H-1,2,4-triazole-based compounds are potent and selective against T. cruzi.
Several studies have demonstrated that amines, amides, and sulfonamides derived from 3-nitro-1H-1,2,4-triazole exhibit excellent activity against the intracellular form of the parasite (amastigotes) with low toxicity to host cells. The IC50 values for these compounds against the parasite range from the low nanomolar to the low micromolar range, with some being significantly more active than the reference drug benznidazole. In vivo studies have confirmed the antichagasic activity of these derivatives, with amides and sulfonamides showing the best results. This highlights the potential of the 1,2,4-triazole scaffold in developing new treatments for Chagas disease.
Table 3: Anti-T. cruzi Activity of 3-Nitro-1H-1,2,4-triazole Derivatives
| Compound Class | Target | Activity Range (IC50) | Key Finding | Reference |
|---|---|---|---|---|
| Amines, Amides, Sulfonamides | T. cruzi amastigotes | Low nM to < 4 µM | High potency and selectivity, some up to 56-fold more active than benznidazole. |
Amylase and Trypsin Inhibition
Digestive enzymes such as α-amylase are therapeutic targets for managing type 2 diabetes mellitus, as their inhibition can help control post-prandial hyperglycemia. The 1,2,4-triazole nucleus is a feature in compounds designed as dual inhibitors of α-amylase and α-glucosidase.
In a study of novel 1,2,4-triazole derivatives, several compounds showed potent dual inhibition of these enzymes. Compounds 4 and 10 from this study exhibited strong inhibition of both α-glucosidase and α-amylase, with potency surpassing that of the reference drug acarbose. Structure-activity relationship analysis pointed to the importance of acetyl and bromo substituents for enhancing inhibitory activity. Another investigation into Schiff bases derived from a 1,2,4-triazole skeleton also reported a range of inhibitory activities against both enzymes, with compounds 1 , 7 , and 8 being particularly active.
While specific studies on the trypsin inhibition of this compound derivatives are limited, the broader class of triazole derivatives has been investigated for their effects on protease enzymes, suggesting a potential avenue for future research.
Table 4: α-Amylase and α-Glucosidase Inhibition by 1,2,4-Triazole Derivatives
| Compound | Target Enzyme | IC50 (µg/mL) | IC50 (µM) | Reference |
|---|---|---|---|---|
| Compound 4 | α-Amylase | 0.19 ± 0.01 | Not applicable | |
| Compound 10 | α-Amylase | 0.26 ± 0.01 | Not applicable | |
| Compound 4 | α-Glucosidase | 0.27 ± 0.01 | Not applicable | |
| Compound 10 | α-Glucosidase | 0.31 ± 0.01 | Not applicable | |
| Compound 1 | α-Amylase | Not applicable | 17.09 ± 0.72 | |
| Compound 1 | α-Glucosidase | Not applicable | 16.35 ± 0.42 | |
| Glimepiride (Reference) | α-Amylase | Not applicable | 15.04 ± 0.02 |
| Glimepiride (Reference) | α-Glucosidase | Not applicable | 13.02 ± 0.11 | |
Anti-Inflammatory and Analgesic Potential
The 1,2,4-triazole nucleus is a well-established pharmacophore in the design of compounds with anti-inflammatory and analgesic properties. Numerous derivatives have been synthesized and shown to be effective in various in vivo models of inflammation and pain.
For example, a study evaluating newly synthesized 1,2,4-triazole derivatives found that they exhibited significant anti-inflammatory, analgesic, and antipyretic effects when compared to ibuprofen. In a carrageenan-induced paw edema model in mice, compound 3 ((S)-1-(4-Amino-5-mercapto-4H-1,2,4-triazole-3-yl) ethanol) showed a 91% inhibition of edema, which was superior to the 82% inhibition by ibuprofen. This compound also demonstrated a significant reduction in acetic acid-induced writhing, indicating analgesic activity.
Another study investigated a series of 1,2,4-triazole derivatives in rat models of inflammation and pain. The compound 5-(4-nitrophenyl)-1-phenyl-1H-1,2,4-triazole-3-(2H)-one was effective in reducing carrageenan-induced edema and acetic acid-induced abdominal cramps, and it increased the pain response time in the hot plate method. These findings underscore the potential of the 1,2,4-triazole scaffold as a basis for developing new non-steroidal anti-inflammatory drugs (NSAIDs).
Table 5: Anti-Inflammatory and Analgesic Activity of 1,2,4-Triazole Derivatives
| Compound | Model | Activity | Result | Reference |
|---|---|---|---|---|
| Compound 3 | Carrageenan-induced paw edema | Anti-inflammatory | 91% inhibition | |
| Ibuprofen (Reference) | Carrageenan-induced paw edema | Anti-inflammatory | 82% inhibition | |
| Compound 3 | Acetic acid-induced writhing | Analgesic | 83% reduction in wriths | |
| Ibuprofen (Reference) | Acetic acid-induced writhing | Analgesic | 71.5% reduction in wriths | |
| 5-(4-nitrophenyl)-1-phenyl-1H-1,2,4-triazole-3-(2H)–one | Carrageenan-induced paw edema | Anti-inflammatory | Significant decrease in edema |
| 5-(4-nitrophenyl)-1-phenyl-1H-1,2,4-triazole-3-(2H)–one | Acetic acid-induced writhing | Analgesic | Significant decrease in cramps | |
Antiviral Applications
The 1,2,4-triazole ring is a core component of several established antiviral drugs, most notably Ribavirin, which is effective against a broad spectrum of RNA and DNA viruses. The triazole ring is considered a bioisostere of amide, ester, or carboxyl groups and is valued for its metabolic stability and favorable pharmacokinetic properties.
The versatility of the 1,2,4-triazole scaffold allows for its incorporation into various molecular structures to target different viruses. Research has explored triazole derivatives as potential agents against influenza, HIV, and herpes simplex virus. For instance, analogs of the anti-HIV drug doravirine (B607182) containing the 1,2,4-triazole ring have shown inhibitory properties. Furthermore, isosteric analogs of acyclovir, an antiherpetic drug, that incorporate a 1,2,4-triazole ring have demonstrated activity against herpes simplex type 1 virus.
More recently, with the emergence of new viral threats, the 1,2,4-triazole scaffold has been investigated for its potential against coronaviruses. The ability to chemically modify the triazole ring allows for the optimization of antiviral activity and the development of compounds that can target specific viral proteins or enzymes.
PD-1/PD-L1 Inhibition
The programmed cell death protein 1 (PD-1) and its ligand (PD-L1) are key players in immune checkpoint pathways. longdom.org The interaction between PD-1 on T-cells and PD-L1 on tumor cells leads to the suppression of the anti-tumor immune response, allowing cancer cells to evade immune surveillance. longdom.org Consequently, the development of small molecule inhibitors that can disrupt the PD-1/PD-L1 interaction is a significant area of cancer immunotherapy research. longdom.org
While the 1,2,4-triazole nucleus is a common structural motif in many biologically active compounds, specific research detailing the direct inhibitory activity of this compound against the PD-1/PD-L1 interaction is not extensively documented in publicly available scientific literature. However, the broader class of triazole-containing compounds has been investigated for this purpose. The structural features of this compound, including its aromatic rings and nitrogen-rich triazole moiety, suggest its potential as a scaffold for the design of novel PD-1/PD-L1 inhibitors. The aldehyde group, in particular, offers a reactive handle for further chemical modifications to optimize binding affinity and biological activity.
Future research could focus on synthesizing derivatives of this compound and evaluating their ability to inhibit the PD-1/PD-L1 interaction through various bioassays, such as Homogeneous Time-Resolved Fluorescence (HTRF). Such studies would be crucial in determining if this specific chemical scaffold can be a viable starting point for the development of new small-molecule cancer immunotherapies.
Synthesis of Pharmaceutical Intermediates
The 1,2,4-triazole ring is a well-established pharmacophore found in a variety of approved drugs, highlighting its importance in medicinal chemistry. These compounds exhibit a wide range of biological activities, including antifungal, antiviral, and anticancer properties. Consequently, substituted benzaldehydes containing a triazole moiety are valuable intermediates for the synthesis of more complex pharmaceutical agents.
While specific examples of marketed drugs synthesized directly from this compound are not readily found in the literature, its chemical structure suggests its utility as a versatile building block. The aldehyde functional group is highly reactive and can participate in a wide array of chemical transformations. These include reductive amination to form substituted benzylamines, condensation reactions to generate Schiff bases, and oxidation to form carboxylic acids. Each of these derivatives can serve as a precursor for the synthesis of more elaborate drug candidates.
Applications in Materials Science
Development of Specialty Chemicals with Tailored Properties
3-(1H-1,2,4-Triazol-1-yl)benzaldehyde serves as a versatile building block for the synthesis of a variety of specialty chemicals, most notably Schiff bases. The condensation reaction of the aldehyde group with primary amines readily forms Schiff bases (imines), which are of significant interest due to their diverse chemical and biological activities. rdd.edu.iqsemanticscholar.org The properties of these resulting specialty chemicals can be precisely tailored by selecting different primary amines for the condensation reaction.
The formation of Schiff bases from 1,2,4-triazole (B32235) derivatives has been a subject of extensive research. For instance, the reaction of 4-amino-1,2,4-triazole (B31798) with various aldehydes yields Schiff bases that have been characterized by spectroscopic methods like FT-IR and NMR. researchgate.net These studies demonstrate the successful formation of the azomethine (-C=N-) bond, a key feature of Schiff bases. The resulting compounds often exhibit interesting properties, such as the ability to act as ligands for metal ions, which can lead to the formation of coordination complexes with potential applications in catalysis and materials science. researchgate.netekb.eg
The tailored properties of these Schiff bases are evident in their potential biological applications, which include antimicrobial and anticancer activities. mwjscience.compensoft.net The specific biological activity can be modulated by the nature of the substituents on the reacting amine and the triazole ring. This highlights the role of this compound as a key intermediate in creating a library of compounds with specific, desired functionalities.
Below is an interactive data table summarizing the synthesis of Schiff bases from triazole derivatives and various aldehydes, showcasing the versatility of this chemical transformation.
| Reactant 1 | Reactant 2 | Product Type | Key Spectroscopic Data | Potential Application | Reference |
| 4-amino-1,2,4-triazole | 4-(diethylamino)salicylaldehyde | Schiff Base Ligand | Characterized by FT-IR, NMR, Mass, UV-Visible spectroscopy | Metal Ion Coordination | researchgate.net |
| 4-amino-1,2,4-triazole | 5-Br-salicylaldehyde | Schiff Base Ligand | Characterized by FT-IR, NMR, Mass, UV-Visible spectroscopy | Metal Ion Coordination | researchgate.net |
| 4-amino-1,2,4-triazole | 2-hydroxy-4-methoxybenzaldehyde | Schiff Base Ligand | Characterized by FT-IR, NMR, Mass, UV-Visible spectroscopy | Metal Ion Coordination | researchgate.net |
| 4-amino-5-furan-2-yl-4H-1,2,4-triazole-3-thiol | Benzaldehyde (B42025) | Schiff Base | ¹H-NMR: 10.18 (s, 1H, N=CH) | Antimicrobial | mdpi.com |
| 4-amino-5-furan-2-yl-4H-1,2,4-triazole-3-thiol | m-nitrobenzaldehyde | Schiff Base | ¹H-NMR: 10.08 (s, 1H, N=CH) | Antimicrobial | mdpi.com |
Polymerization Studies and Enhanced Functionalities
The incorporation of the 1,2,4-triazole moiety into polymer structures can impart enhanced functionalities, such as improved thermal stability, hydrophilicity, and coordination ability. researchgate.net While direct polymerization of this compound is not extensively documented, its derivatives can be utilized in polymerization processes.
One approach involves the modification of existing polymers. For example, 1,2,4-triazole derivatives have been grafted onto polyvinyl chloride (PVC) to create hybrid polymers with new properties. researchgate.net This suggests that derivatives of this compound could be similarly attached to polymer backbones, introducing the triazole functionality.
Another avenue is the synthesis of polymers from triazole-containing monomers. Studies on the radical polymerization of vinyl-triazole monomers have shown that the triazole ring influences the polymerization kinetics and the properties of the resulting polymer. researchgate.net For instance, the presence of an amino group on the triazole ring was found to decrease the polymerization activity but enhance the hydrophilic properties of the polymer. researchgate.net This indicates that substituents on the triazole ring play a crucial role in tailoring the polymer's characteristics.
Furthermore, the synthesis of dense 1,2,3-triazole polymers through click chemistry (azide-alkyne cycloaddition) has been explored, leading to materials with potential applications as functional polymers. mdpi.comrsc.org By converting the aldehyde group of this compound into a group suitable for click chemistry, it could be incorporated into such polymer chains.
The table below outlines different strategies for incorporating triazole functionalities into polymers and the resulting enhanced properties.
| Polymerization Strategy | Monomer/Derivative Example | Resulting Polymer | Enhanced Functionality | Reference |
| Polymer Modification | Grafting of 1,2,4-triazole-thiol onto PVC | PVC-g-triazole | Potential for new biological and physical properties | researchgate.net |
| Radical Polymerization | 1-vinyl-3-amino-1,2,4-triazole | Poly(1-vinyl-3-amino-1,2,4-triazole) | Increased hydrophilicity | researchgate.net |
| Click Chemistry | 3-azido-1-propyne derivatives | Dense 1,2,3-triazole polymers | Solubility in common organic solvents | mdpi.com |
Role in Luminescent Materials
The 1,2,4-triazole scaffold is a key component in the design of highly luminescent organic materials. mdpi.comnih.gov These materials are of great interest for applications in optoelectronic devices such as organic light-emitting diodes (OLEDs). The high nitrogen content and aromatic nature of the triazole ring contribute to the electronic properties necessary for efficient light emission.
Research has shown that derivatives of 4H-1,2,4-triazole can exhibit high quantum yields of fluorescence. mdpi.com The synthesis of new luminophores based on 4-alkyl-4H-1,2,4-triazole cores conjugated with other aromatic systems has been successfully achieved, demonstrating the versatility of the triazole ring in creating materials with tunable photophysical properties. mdpi.comnih.gov The emission characteristics of these materials can be fine-tuned by altering the substituents on the triazole ring and the conjugated aromatic systems.
Schiff bases derived from triazole-containing aldehydes can also serve as ligands for the formation of luminescent metal complexes. epstem.net The coordination of these ligands to metal ions can lead to materials with interesting photophysical properties, including phosphorescence. For example, copper(I) complexes with bridging 1,2,4-triazole ligands have been shown to exhibit blue to yellow emissions with long lifetimes, indicating potential for applications in lighting and displays. rsc.org
The aldehyde group of this compound provides a convenient handle for synthesizing more complex molecules with extended π-conjugated systems, which are crucial for achieving desired luminescent properties. By reacting the aldehyde with various nucleophiles, the core structure can be elaborated to create novel luminophores.
The following table presents key findings from research on luminescent materials based on 1,2,4-triazole derivatives.
| Compound Type | Key Structural Feature | Photophysical Property | Potential Application | Reference |
| 4-alkyl-4H-1,2,4-triazole derivatives | Extended π-conjugation | High quantum yield of fluorescence | Optoelectronics (OLEDs) | mdpi.comnih.gov |
| Triazole-linked Schiff bases | Azomethine group and fluorescent moiety | Metal chemosensors | Optical sensing of metal ions | epstem.net |
| Copper(I) complexes | Bridging 1,2,4-triazole ligand | Blue to yellow emission, long lifetimes | Lighting and displays | rsc.org |
| 1,2,3-Triazole-based complexes | Metal-to-ligand charge transfer | Tunable emission properties | Photochemistry, solar cells | hud.ac.uk |
Computational Chemistry and Molecular Modeling Studies
Quantum Chemical Parameter Determination (e.g., DFT methods, FMO analysis)
Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic structure and properties of molecules. For triazole derivatives, DFT methods like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)) are commonly used to optimize the molecular geometry and determine various quantum chemical parameters.
Frontier Molecular Orbital (FMO) analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is critical for predicting the chemical reactivity of a compound. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap (ΔE) is a key indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. For analogous triazole compounds, the HOMO is often distributed over the benzaldehyde (B42025) ring, while the LUMO is localized on the triazole moiety, indicating these respective regions' roles in electron donation and acceptance.
Table 1: Representative Quantum Chemical Parameters for Triazole Derivatives Note: This table is illustrative, based on general findings for similar compounds, as specific data for 3-(1H-1,2,4-Triazol-1-yl)benzaldehyde is not available.
| Parameter | Description | Typical Value Range (eV) |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.0 to -7.5 |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.5 to -2.5 |
| Energy Gap (ΔE) | Difference between ELUMO and EHOMO | 4.0 to 5.5 |
Molecular Docking Simulations for Protein-Ligand Interactions
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. This method is instrumental in drug discovery for identifying potential biological targets and understanding binding mechanisms. For "this compound," docking studies would involve placing the molecule into the active site of a specific protein (e.g., an enzyme or receptor) to evaluate its binding affinity and interaction patterns.
Simulations for similar triazole-based compounds have shown that the triazole ring often acts as a hydrogen bond acceptor, interacting with key amino acid residues in the protein's active site. The benzaldehyde portion can engage in hydrophobic or π-π stacking interactions. The binding energy, typically calculated in kcal/mol, quantifies the strength of the interaction, with lower values indicating a more favorable binding.
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of a protein-ligand complex over time. Following molecular docking, an MD simulation can be run to assess the stability of the predicted binding pose. These simulations model the movements of atoms and molecules, offering a more realistic view of the interactions in a physiological environment. Key metrics from MD simulations include the Root Mean Square Deviation (RMSD) of the ligand and protein backbone, which indicates the stability of the complex. A stable RMSD over the simulation time (e.g., 100 nanoseconds) suggests a stable binding interaction.
Prediction of Pharmacokinetic Properties (ADMET and Drug-Likeness)
In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a vital step in evaluating the drug-like potential of a compound. Various computational models and software are used to predict these properties for "this compound."
Drug-likeness is often assessed using rules such as Lipinski's Rule of Five, which evaluates properties like molecular weight, lipophilicity (LogP), and the number of hydrogen bond donors and acceptors. Compounds that adhere to these rules are more likely to be orally bioavailable. ADMET predictions for similar small heterocyclic molecules often indicate good gastrointestinal absorption and moderate metabolic stability.
Table 2: Predicted Drug-Likeness and ADMET Properties Note: This table is illustrative and based on general predictions for molecules of similar size and composition.
| Property | Description | Predicted Value/Status |
|---|---|---|
| Molecular Weight | Mass of the molecule | < 500 g/mol |
| LogP | Octanol-water partition coefficient | < 5 |
| H-bond Donors | Number of donor hydrogen atoms | < 5 |
| H-bond Acceptors | Number of acceptor atoms (N, O) | < 10 |
| GI Absorption | Prediction of absorption in the gut | High |
| BBB Permeant | Blood-Brain Barrier penetration | Variable |
Reactivity and Electrostatic Surface Potential Evaluation
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity. The MEP map uses a color scale to represent different electrostatic potential values on the molecular surface. Electron-rich regions, which are susceptible to electrophilic attack, are typically colored red or yellow, while electron-deficient regions, prone to nucleophilic attack, are colored blue.
For "this compound," the MEP surface would likely show negative potential (red/yellow) around the nitrogen atoms of the triazole ring and the oxygen atom of the aldehyde group, highlighting these as sites for hydrogen bonding and electrophilic interactions. The hydrogen atoms, particularly the aldehyde proton, would exhibit a positive potential (blue), indicating their susceptibility to nucleophilic attack. This analysis complements FMO data in understanding the molecule's chemical reactivity.
Coordination Chemistry and Ligand Design
Chelation with Metal Ions via Triazole Nitrogen Atoms
The 1,2,4-triazole (B32235) ring is a well-established coordinating ligand in inorganic chemistry. Its nitrogen atoms can act as donors, enabling the chelation of a wide range of metal ions. Triazoles can function as both N-donor ligands and hydrogen donors, facilitating complexation with metal cations. rsc.org The specific mode of coordination can vary, leading to the formation of diverse molecular architectures with different properties.
Research on related triazole derivatives has demonstrated their ability to form stable complexes with various transition metals. For instance, Schiff bases derived from 3-amino-1,2,4-triazole have been shown to coordinate with Co(II), Ni(II), Cu(II), Pd(II), and Zn(II) ions through the nitrogen atoms of the triazole ring and the azomethine group. researchgate.net Similarly, 4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol acts as a bidentate ligand, coordinating with Ni(II), Cu(II), Zn(II), Cd(II), and Sn(II) through its amine and sulfur groups. nih.gov While direct studies on 3-(1H-1,2,4-Triazol-1-yl)benzaldehyde are less common, the behavior of these analogous structures provides strong evidence for its potential to chelate metals. The triazole ring in such compounds is known to enhance the binding affinity and specificity to various targets, including metal ions in enzyme active sites.
The coordination can lead to various geometries, such as octahedral and square planar, depending on the metal ion and other ligands present. uobaghdad.edu.iquobaghdad.edu.iq For example, new chelating ligands derived from triazole have been synthesized and complexed with Rhodium, Platinum, and Gold, resulting in octahedral and square planar geometries. uobaghdad.edu.iquobaghdad.edu.iq
Table 1: Examples of Metal Ion Coordination with Triazole-Based Ligands
| Metal Ion | Ligand Type | Resulting Geometry | Reference(s) |
| Co(II), Ni(II), Cu(II), Pd(II), Zn(II) | Schiff base of 3-amino-1,2,4-triazole | Not specified | researchgate.net |
| Ni(II), Zn(II), Cd(II), Sn(II) | 4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol | Tetrahedral | nih.gov |
| Cu(II) | 4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol | Square Planar | nih.gov |
| Rh(III), Pt(IV) | 2,6-bis(((1-dodecyl-1H-1,2,3-triazol-4-yl)methoxy)methyl)pyridine | Octahedral | uobaghdad.edu.iquobaghdad.edu.iq |
| Au(III) | 2,6-bis(((1-dodecyl-1H-1,2,3-triazol-4-yl)methoxy)methyl)pyridine | Square Planar | uobaghdad.edu.iquobaghdad.edu.iq |
Formation of Metal-Organic Frameworks (MOFs) with Triazolyl Ligands
Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal ions or clusters linked by organic ligands. Ligands containing 1,2,4-triazole moieties are frequently employed in the synthesis of MOFs due to their ability to bridge multiple metal centers, leading to robust and diverse network topologies. researchgate.net The combination of the triazole's N-donor sites with other functional groups, such as carboxylates, creates versatile linkers for MOF construction. nih.gov
A derivative of the subject compound, 5-(1H-1,2,4-triazol-1-yl)-1,3-benzenedicarboxylic acid, has been successfully used to synthesize isostructural lanthanide-based MOFs (Ln-MOFs) with Sm(III) and Tb(III). researchgate.netnih.govnih.gov These MOFs exhibit a complex three-dimensional structure. researchgate.netnih.govnih.gov The bifunctional nature of the ligand, containing both triazole and carboxylate groups, allows it to effectively link the metal ions into a stable framework. nih.gov Triazole-carboxylate ligands are known to exhibit flexible and diverse coordination modes, enabling the formation of MOFs with different dimensionalities. nih.gov
The introduction of defects into MOFs can be achieved by using a mixture of linkers. For instance, a "defective" linker like 3-(3-methyl-4H-1,2,4-triazol-4-yl)benzoate, which has one less carboxylate group than the regular linker, can be used to create coordinatively unsaturated sites within the framework. acs.org This strategy has been applied to copper-based paddle-wheel MOFs to generate unoccupied coordination sites. acs.org Such defect-engineered MOFs can exhibit enhanced properties for applications like gas adsorption and catalysis. acs.org The use of this compound as a precursor for such linker molecules highlights its importance in the rational design of functional MOF materials.
Table 2: Triazolyl Ligands Used in MOF Synthesis
| Ligand | Metal Ion(s) | Resulting MOF Type/Topology | Reference(s) |
| 5-(1H-1,2,4-triazol-1-yl)-1,3-benzenedicarboxylic acid | Sm(III), Tb(III) | 3D, (6,8)-connected network | researchgate.netnih.gov |
| 2,4-Bis-(triazol-1-yl)benzoic acid | Not specified | General MOF construction | nih.gov |
| 3-methyl-triazolyl isophthalate | Cu(II) | Copper paddle-wheel MOF | acs.org |
| 1,2,4-triazol-4-yl-acetic acid | Cu(II) | 2D layer or 3D zeolite-like network | nih.gov |
Development of Triazole-Based Ligands for Catalysis
The 1,2,3-triazole framework has emerged as a strategic structure in the design of ligands for catalysis. rsc.org These nitrogen-rich heterocycles are valuable components in transition-metal catalysis, acting as strong linkers and chelators for metal ions like palladium. rsc.org While 1,2,3-triazoles are commonly formed via "click chemistry," the 1,2,4-triazole isomer also finds significant use. rsc.orgmdpi.com
Triazole-containing phosphine (B1218219) ligands have been developed for palladium-catalyzed cross-coupling reactions, such as the Suzuki–Miyaura reaction. acs.org In these systems, the triazole moiety is incorporated into a larger ligand structure that also contains phosphine groups, which are excellent donors for palladium. The steric and electronic properties of the triazole can be tuned to influence the activity and selectivity of the catalyst. acs.org For example, bulky triazole-containing phosphine ligands have shown high activity in the coupling of sterically demanding substrates. acs.org
Furthermore, triazolyl-functionalized N-heterocyclic carbene (NHC) ligands have been used in ruthenium-based catalysis. researchgate.net These ligands can coordinate to the metal center through both the NHC carbon and the triazole nitrogen atoms, creating a stable chelating environment. Such ruthenium complexes have been investigated for applications like the transfer hydrogenation of ketones. researchgate.net The development of these sophisticated ligand architectures, which often start from simple precursors, demonstrates the broad utility of the triazole unit in creating highly effective and selective catalysts for a variety of organic transformations. rsc.orgnih.gov
Table 3: Catalytic Applications of Triazole-Based Ligands
| Catalyst System | Reaction Type | Ligand Type | Role of Triazole | Reference(s) |
| Palladium | Suzuki–Miyaura Cross-Coupling | Phosphino-triazole | Modulates steric/electronic properties | acs.org |
| Palladium | Carbonylation | 1,2,3-triazole unit on magnetic nanoparticles | Strong linker and Pd-chelator | rsc.org |
| Ruthenium | Transfer Hydrogenation of Ketones | Triazolyl-functionalized N-heterocyclic carbene (NHC) | Chelating donor group | researchgate.net |
| Palladium | C-H Arylation | 1-substituted 1,2,4-triazole | Substrate/Ligand | nih.gov |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 3-(1H-1,2,4-Triazol-1-yl)benzaldehyde, and how do reaction conditions influence yield?
- Methodology : A common approach involves condensation reactions between substituted triazole derivatives and benzaldehyde precursors. For example, refluxing 4-amino-3,5-bis(2,4-dichlorophenoxy)-1,2,4-triazole with substituted benzaldehyde in absolute ethanol with glacial acetic acid as a catalyst (4 hours, solvent evaporation under reduced pressure) yields the target compound .
- Key Variables : Solvent polarity, catalyst loading (e.g., acetic acid), and reaction time directly impact product purity and yield.
Q. How is this compound characterized, and what analytical techniques are critical for validation?
- Techniques :
- Melting Point Analysis : Reported melting point is 115°C (purity ≥97%) .
- Spectroscopy : NMR (1H/13C) and IR confirm functional groups and regiochemistry.
- Chromatography : TLC/HPLC monitors reaction progress and purity .
Q. What are the typical chemical reactions involving the aldehyde group in this compound?
- Reactivity : The aldehyde group participates in nucleophilic additions (e.g., hydrazone formation with hydrazines) and condensations (e.g., Knoevenagel reactions). These reactions are foundational for generating derivatives like Schiff bases or spirocyclic compounds .
Advanced Research Questions
Q. How can researchers optimize the synthesis of this compound derivatives to resolve diastereomer mixtures?
- Case Study : Diastereomers formed during spirocyclic synthesis (e.g., 3-(4-(1H-1,2,4-Triazol-1-yl)phenyl)-N-(2,2,2-trifluoroethyl)-1-oxa-4-azaspiro[5.5]undecan-9-amine) require preparative HPLC for resolution. Solvent systems like MeOH/ethyl acetate (1:9) with 0.25% Et3N improve separation .
- Strategy : Adjust mobile-phase polarity and additive concentration to enhance chromatographic resolution.
Q. What contradictions exist in reported physical properties (e.g., melting points), and how should researchers validate them?
- Data Discrepancy : While reports a melting point of 115°C for this compound, structurally similar compounds (e.g., 3-fluoro-4-(1H-1,2,4-triazol-1-yl)benzaldehyde) show variations (e.g., 262–268°C) .
- Resolution : Cross-validate using differential scanning calorimetry (DSC) and compare with literature from peer-reviewed journals.
Q. How does computational modeling (e.g., DFT) aid in understanding the electronic properties of this compound?
- Application : Density Functional Theory (DFT) calculations predict charge distribution, frontier molecular orbitals, and solvatochromic behavior. For analogs like 3-((1H-benzo[d][1,2,3]triazol-1-yl)methyl)-4-phenylethyl-1H-1,2,4-triazole-5(4H)-thione, DFT aligns with experimental UV-Vis and NMR data .
- Protocol : Use Gaussian or ORCA software with B3LYP/6-311++G(d,p) basis sets for geometry optimization.
Q. What strategies mitigate side reactions during multi-step syntheses involving this compound?
- Example : In the synthesis of tert-butyl 3-(4-(1H-1,2,4-triazol-1-yl)phenyl)piperazine-1-carboxylate, silica gel functionalized with Trisamine removes acidic byproducts. Ethyl acetate/methanol (25:1) with 0.25% Et3N enhances purity .
- Recommendation : Use scavenger resins or gradient elution to isolate intermediates.
Biological and Mechanistic Questions
Q. How does this compound interact with biological targets (e.g., enzymes or receptors)?
- Mechanistic Insight : The triazole moiety coordinates with metal ions in enzyme active sites (e.g., cytochrome P450), mimicking azole antifungals. Derivatives like 1-(1H-1,2,4-triazol-1-yl)-2-(2,4-difluorophenyl)-propan-2-ols show antifungal activity via sterol biosynthesis inhibition .
- Experimental Design : Conduct docking studies (AutoDock Vina) and validate with MIC assays against Candida species.
Q. What solvent systems are optimal for studying the solvatochromic behavior of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
